

## Application Notes and Protocols for SH003 in Animal Models

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Compound of Interest		
Compound Name:	SN003	
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## Introduction

SH003 is a novel herbal mixture composed of extracts from Astragalus membranaceus, Angelica gigas, and Trichosanthes kirilowii.[1] Preclinical studies have demonstrated its potential as an anti-cancer agent and for the alleviation of chemotherapy-induced side effects. [1][2] These application notes provide detailed protocols for the use of SH003 in various animal models based on published research, focusing on cancer therapy and the management of chemotherapy-induced neuropathic pain.

## **Mechanism of Action**

SH003 exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. A primary mechanism involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] In triplenegative breast cancer (TNBC) models, SH003 has been shown to inhibit STAT3 activity, leading to the suppression of tumor growth and metastasis.[2] Furthermore, in combination with chemotherapeutic agents like docetaxel, SH003 has been observed to synergistically inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway in non-small cell lung cancer and TNBC.[3][4][5][6] This dual inhibition of crucial oncogenic pathways enhances the apoptotic effects of chemotherapy.



In the context of chemotherapy-induced neuropathic pain, SH003 has been shown to reduce neuroinflammation. It achieves this by inhibiting the activation of NF- $\kappa$ B and STAT3 and reducing the levels of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-6 in the spinal cord and sciatic nerves.[1][4][7]

## **Data Presentation**

Table 1: SH003 Dosage and Administration in Cancer

**Xenograft Models** 

Cancer Type	Animal Model	Cell Line	SH003 Dose (mg/kg)	Adminis tration Route	Treatme nt Schedul e	Combin ation Agent	Referen ce
Triple- Negative Breast Cancer	Nude Mice (Nu/Nu)	MDA- MB-231	500	Oral	Daily	N/A	[2]
Triple- Negative Breast Cancer	BALB/c Nude Mice	BT-20	557.57	Oral	3 times a week	Docetaxe I (15.28 mg/kg, IV, once a week)	[5]
Non- Small Cell Lung Cancer	Xenograf t Mouse Model	H460	Not Specified	Not Specified	Not Specified	Docetaxe I	[3]

# Table 2: SH003 Efficacy in a Triple-Negative Breast Cancer Xenograft Model (MDA-MB-231)



Treatment Group	Mean Tumor Volume (mm³) at Day 21	% Tumor Growth Inhibition	Reference	
Vehicle Control	~1200	N/A	[2]	
SH003 (500 mg/kg)	~400	~67%	[2]	

Table 3: SH003 Dosage and Efficacy in Chemotherapy-

**Induced Neuropathic Pain Models** 

Neuropat hy Inducing Agent	Animal Model	SH003 Dose (mg/kg)	Administr ation Route	Efficacy Measure	Result	Referenc e
Docetaxel (15.277 mg/kg, IV)	C57BL/6 Mice	557.569	Oral	Mechanical Allodynia (von Frey test)	Restored withdrawal threshold	[4][7]
Paclitaxel (cumulative 8 mg/kg, IP)	Mice	100	Oral	Cold Allodynia	Significantl y suppresse d	[3]
Paclitaxel (cumulative 8 mg/kg, IP)	Mice	500	Oral	Mechanical & Cold Allodynia	Significantl y suppresse d	[3]

## **Experimental Protocols**

# Protocol 1: Evaluation of SH003 in a Triple-Negative Breast Cancer Xenograft Model

Objective: To assess the anti-tumor efficacy of SH003 in a mouse xenograft model of triplenegative breast cancer.



### Materials:

- MDA-MB-231 human breast cancer cells
- Six-week-old female nude (Nu/Nu) mice
- SH003 (prepared as a solution for oral gavage)
- Phosphate-buffered saline (PBS)
- Matrigel (optional)
- Calipers for tumor measurement
- Animal housing and care facilities compliant with institutional guidelines

### Procedure:

- Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach the desired confluency for injection.
- Tumor Cell Implantation:
  - $\circ~$  Harvest and resuspend MDA-MB-231 cells in sterile PBS at a concentration of 1 x 10  $^7$  cells/100  $\mu L.$
  - Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring:
  - Allow tumors to grow until they reach a palpable volume of approximately 50-100 mm<sup>3</sup>.
  - Measure tumor dimensions (length and width) with calipers three times a week.
  - Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
- Treatment Administration:
  - Randomly assign mice to treatment and control groups (n=5-10 per group).



- Treatment Group: Administer SH003 orally at a dose of 500 mg/kg daily.
- Control Group: Administer an equivalent volume of the vehicle (e.g., PBS or distilled water) orally daily.
- Endpoint Analysis:
  - Continue treatment and tumor monitoring for a predefined period (e.g., 21-28 days).
  - Monitor the body weight of the mice three times a week as an indicator of toxicity.
  - At the end of the study, euthanize the mice according to institutional guidelines.
  - Excise the tumors and measure their final weight and volume.
  - (Optional) Process tumor tissue for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blot for signaling pathway analysis).

# Protocol 2: Evaluation of SH003 for the Alleviation of Docetaxel-Induced Neuropathic Pain

Objective: To determine the efficacy of SH003 in reducing mechanical allodynia in a mouse model of chemotherapy-induced neuropathic pain.

#### Materials:

- C57BL/6 mice
- Docetaxel
- SH003 (prepared for oral administration)
- Von Frey filaments for assessing mechanical sensitivity
- · Testing apparatus with a wire mesh floor

#### Procedure:

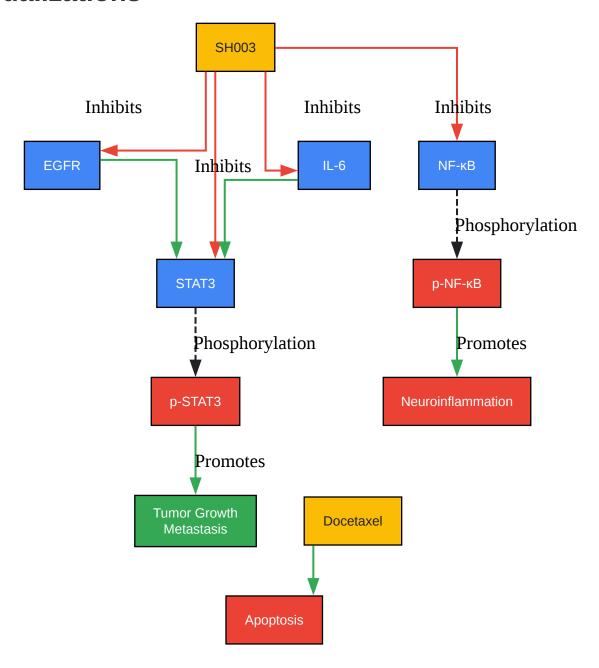
Induction of Neuropathic Pain:



- Administer a single intravenous injection of docetaxel at a dose of 15.277 mg/kg into the tail vein of the mice.[4][7]
- · Acclimation and Baseline Testing:
  - Acclimate the mice to the testing environment for at least 30 minutes before each behavioral test.
  - Establish a baseline for mechanical sensitivity using the von Frey test before docetaxel administration.
- Treatment Administration:
  - Following the development of mechanical allodynia (typically a few days after docetaxel injection), begin SH003 treatment.
  - Administer SH003 orally at a dose of 557.569 mg/kg.[4][7] The control group should receive the vehicle.
- · Behavioral Testing:
  - Perform the von Frey test to assess mechanical allodynia. The test should be conducted at least 60 minutes after SH003 administration.[4][7]
  - Briefly, apply von Frey filaments of increasing force to the plantar surface of the hind paw and record the paw withdrawal threshold.
  - Repeat the behavioral testing at regular intervals (e.g., twice a week) to monitor the effect of SH003 over time.
- Endpoint Analysis:
  - At the conclusion of the study, euthanize the mice.
  - (Optional) Collect plasma, lumbar spinal cord (L4-L6), and sciatic nerves for analysis of neuroinflammation markers (e.g., TNF-α, IL-6, p-NF-κB, p-STAT3) by ELISA or Western blot.[1][7]



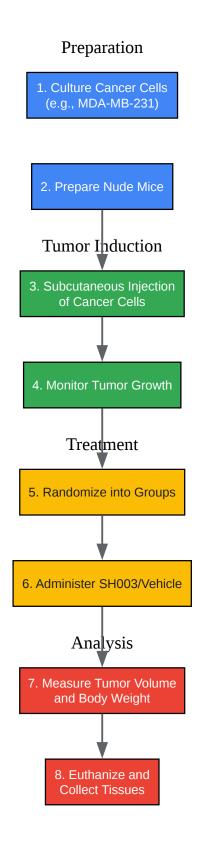
## **Visualizations**



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Caption: SH003 Signaling Pathway in Cancer and Neuroinflammation.





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Caption: Workflow for SH003 Efficacy in a Cancer Xenograft Model.



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